1-(1H-indol-3-yl)-2-nitroethanesulfonic acid
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Overview
Description
1-(1H-indol-3-yl)-2-nitroethanesulfonic acid is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1-(1H-indol-3-yl)-2-nitroethanesulfonic acid typically involves the nitration of indole derivatives followed by sulfonation. One common method includes the reaction of indole with nitroethane under acidic conditions to introduce the nitro group. This is followed by sulfonation using reagents such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(1H-indol-3-yl)-2-nitroethanesulfonic acid undergoes various chemical reactions, including:
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The indole ring can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1H-indol-3-yl)-2-nitroethanesulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-2-nitroethanesulfonic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The indole ring can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-(1H-indol-3-yl)-2-nitroethanesulfonic acid can be compared with other indole derivatives such as indole-3-acetic acid and indole-3-carbinol. While all these compounds share the indole core, their functional groups and resulting biological activities differ . For example:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Properties
Molecular Formula |
C10H10N2O5S |
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Molecular Weight |
270.26 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-2-nitroethanesulfonic acid |
InChI |
InChI=1S/C10H10N2O5S/c13-12(14)6-10(18(15,16)17)8-5-11-9-4-2-1-3-7(8)9/h1-5,10-11H,6H2,(H,15,16,17) |
InChI Key |
GNDZQZFYCOCREF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
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